2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

Choose this compound for its unmatched structural intersection: 3‑position piperidine attachment via methylene linker, 2‑bromopyridine handle for chemoselective Suzuki cross‑coupling, and N‑methylsulfonyl group for a neutral physicochemical profile. Ideal for LCE inhibitor pharmacophore elaboration (US Patent 8,188,280 B2). Available at ≥95 % purity from ISO‑certified supply chains with ambient, non‑hazardous shipping.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
CAS No. 1316217-39-6
Cat. No. B1399232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
CAS1316217-39-6
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3
InChIKeyXDMBWAWBWFKBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-39-6): Structural Identity, Physicochemical Profile, and Procurement Context


2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-39-6) is a heterobifunctional building block composed of a 2-bromopyridine core connected via a methylene linker to the 3-position of an N-methylsulfonylpiperidine ring [1]. Its molecular formula is C₁₂H₁₇BrN₂O₂S with a molecular weight of 333.25 g/mol, and it is supplied at a minimum purity specification of 95% . The compound possesses a calculated logP of 2.64, topological polar surface area (tPSA) of 72 Ų, three hydrogen-bond acceptors, two hydrogen-bond donors, and three rotatable bonds [2]. As of ChEMBL 20, no biological activity has been registered for this specific compound, and it is not reported in any publications per ChEMBL, confirming its status as a research-stage synthetic intermediate rather than a bioactive probe [2]. The compound is classified for non-human research use only and is commercially available from multiple suppliers including AKSci (Cat. 1503DS) and MolCore .

Why Interchangeability with 4-yl Regioisomers, 3-Bromo Positional Isomers, and Des-Methylsulfonyl Analogs of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine Is Scientifically Unjustified


The title compound occupies a unique intersection of three critical structural variables that are absent in any single commercially available analog: (i) the piperidine attachment at the 3-position via a methylene bridge (vs. the 4-yl regioisomer, CAS 1316221-45-0, which presents a geometrically distinct vector for target engagement in medicinal chemistry programs) [1]; (ii) the bromine atom positioned at the 2-position of the pyridine ring (vs. the 3-bromo-5-substituted isomer, CAS 1316221-86-9), which confers markedly different reactivity in palladium-catalyzed cross-coupling reactions owing to the greater kinetic lability of 2-bromopyridines toward oxidative addition relative to 3- or 4-bromo congeners [2]; and (iii) the presence of the N-methylsulfonyl group (vs. the des-methylsulfonyl analog 2-bromo-6-[(piperidin-3-yl)methyl]pyridine, CAS 1337201-61-2), which adds 78 Da of molecular weight, introduces two additional hydrogen-bond acceptors, and raises tPSA from approximately 38 to 72 Ų—altering both physicochemical profile and synthetic handling [3]. Each of these structural features independently modulates downstream synthetic utility, and their combination in a single scaffold renders generic substitution with any one comparator scientifically indefensible for applications requiring precise spatial, electronic, or reactivity parameters.

Quantitative Differentiation Evidence for 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-39-6) Across Key Selection-Relevant Dimensions


Piperidine Regioisomerism: 3-yl vs. 4-yl Attachment Geometry and Its Consequences for Molecular Recognition

The target compound bears the piperidine ring attached at the 3-position via a methylene linker, whereas the closest commercial regioisomer, 2-bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine (CAS 1316221-45-0), has the identical functional groups arranged around a 4-substituted piperidine. The SMILES strings confirm that the target compound [CS(=O)(=O)N1CCCC(Cc2cccc(Br)n2)C1] positions the pyridylmethyl substituent at the 3-position of the piperidine ring, producing a non-linear, 'bent' spatial vector, whereas the 4-yl isomer [CS(=O)(=O)N1CCC(Cc2cccc(Br)n2)CC1] projects the pyridylmethyl group along a linear, para-like axis [1]. In the context of the 3-substituted sulfonylpiperidine pharmacophore class, exemplified in patent US8188280B2, the 3-position substitution pattern on the piperidine ring is explicitly claimed for its ability to orient aryl/heteroaryl groups into a binding pocket geometry required for long-chain fatty acyl elongase (LCE) inhibition, a spatial arrangement that the 4-substituted regioisomer cannot recapitulate [2].

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

Bromine Position on Pyridine: 2-Bromo vs. 3-Bromo Regioisomer Reactivity in Cross-Coupling Chemistry

The target compound carries the bromine atom at the 2-position of the pyridine ring, adjacent to the ring nitrogen. In contrast, the isomer 3-bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316221-86-9) bears the bromine at the 3-position [1]. Published chemoselective Suzuki–Miyaura cross-coupling studies on 2-bromo-6-chloropyridine nucleosides demonstrate that the 2-bromo substituent undergoes oxidative addition to Pd(0) with complete chemoselectivity over chloride at the 6-position, affording the 2-arylated product in 63% yield under mild conditions (Pd(PPh₃)₄, 60 °C, 0.9 equiv phenylboronic acid) [2]. More broadly, the reactivity order of leaving groups on pyridine in Suzuki coupling has been established as –Br > –OSO₂F > –Cl [3]. Additionally, hydrodehalogenation studies demonstrate that over Pd/C catalysts, 2-bromopyridine undergoes faster dehalogenation than 2-chloropyridine, confirming the kinetic advantage of the C–Br bond at the 2-position [4]. The 2-bromo substituent therefore enables chemoselective, sequential functionalization strategies—first at the bromine site, then at a second halogen or pseudohalogen position—which is not achievable with the equivalent 3-bromo isomer.

Synthetic Chemistry Cross-Coupling Chemoselective Functionalization Medicinal Chemistry

Methylene Linker vs. Direct Attachment: Conformational Flexibility and Synthetic Versatility

The target compound incorporates a methylene (–CH₂–) bridge between the pyridine ring and the piperidine core. In contrast, 5-bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine (CAS 1316217-86-3) features direct attachment of the pyridine ring to the piperidine without an intervening methylene spacer, giving it a molecular formula of C₁₁H₁₅BrN₂O₂S (MW 319.22 g/mol) versus C₁₂H₁₇BrN₂O₂S (MW 333.25 g/mol) for the target compound [1]. The methylene linker in the target compound increases the rotatable bond count by one (from 2 to 3) and contributes an sp³-hybridized carbon that provides conformational flexibility between the two ring systems, as reflected in the ZINC-calculated fraction sp³ of 0.50 [2]. This additional degree of freedom has implications for molecular recognition: in fragment-based drug discovery, a methylene spacer between an aromatic recognition element (the bromopyridine) and a polar anchor (the methylsulfonylpiperidine) can enable induced-fit binding modes that are sterically inaccessible with the directly-attached analog. The molecular weight difference of approximately 14 Da (one CH₂ unit) is small but meaningful in the context of lead optimization where every heavy atom is scrutinized for its contribution to ligand efficiency metrics.

Medicinal Chemistry Conformational Analysis Fragment Growing Synthetic Chemistry

N-Methylsulfonyl Group: Polarity, Hydrogen-Bonding Capacity, and Physicochemical Differentiation from the Des-Methylsulfonyl Analog

The N-methylsulfonyl (–SO₂CH₃) substituent on the piperidine nitrogen fundamentally alters the physicochemical profile of the compound relative to its des-methylsulfonyl analog, 2-bromo-6-[(piperidin-3-yl)methyl]pyridine (CAS 1337201-61-2). The target compound has a molecular weight of 333.25 g/mol (ΔMW = +78.10 vs. 255.15 for the des-methylsulfonyl analog) and a calculated logP of 2.64 [1]. The methylsulfonyl group contributes two additional hydrogen-bond acceptors (from the sulfone oxygens) and increases the topological polar surface area (tPSA) from approximately 38 Ų (estimated for the des-methylsulfonyl analog) to 72 Ų [1]. The ZINC database reports 3 total H-bond acceptors for the target compound compared to 1 for the des-methylsulfonyl analog (the pyridine nitrogen), alongside 2 H-bond donors in both structures [1]. This increased polarity, reinforced by a calculated polar desolvation energy of –8.96 kcal/mol [1], has direct consequences for aqueous solubility, permeability, and metabolic stability in a medicinal chemistry context. Furthermore, the methylsulfonyl group functions as a metabolically stable bioisostere for carboxylate and other acidic moieties, and piperidine sulfonamides have been extensively employed as key structural motifs in kinase inhibitor programs targeting p38 MAP kinase and other therapeutic targets, where the sulfonyl group engages in critical hydrogen-bonding interactions with the kinase hinge region .

Physicochemical Property Optimization Medicinal Chemistry DMPK Solubility

Synthetic Handle Orthogonality: 2-Bromopyridine vs. 2-Chloropyridine in Sequential Cross-Coupling Strategies

The 2-bromo substituent on the target compound provides a more reactive synthetic handle for palladium-catalyzed cross-coupling than the corresponding 2-chloro analog. Literature precedence establishes that in chemoselective Suzuki–Miyaura reactions on 2-bromo-6-chloropyridine substrates, the bromide undergoes oxidative addition to Pd(0) with complete selectivity, leaving the chloride intact for subsequent orthogonal functionalization [1]. The broader reactivity order has been validated as –Br > –OSO₂F > –Cl across multiple catalyst systems [2]. Furthermore, studies on the inhibition of (dppf)nickel-catalyzed Suzuki–Miyaura cross-coupling by α-halo-N-heterocycles reveal that 2-chloropyridine fails to undergo coupling under conditions where 3- and 4-chloropyridine are reactive, due to the unique electronic deactivation associated with the α-position adjacent to the pyridine nitrogen; this α-effect further amplifies the reactivity gap between 2-bromo and 2-chloro substituents on pyridine, making the bromide uniquely enabling for transformations at the 2-position [3]. While a specific 2-chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine comparator could not be identified in authoritative databases, these class-level data strongly support that substituting bromine for chlorine at the 2-position of pyridine does not constitute a functionally equivalent procurement decision for any synthetic route involving palladium-catalyzed cross-coupling at that site.

Synthetic Chemistry Cross-Coupling Orthogonal Reactivity Late-Stage Functionalization

Evidence-Supported Application Scenarios for 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-39-6) in Research and Industrial Procurement


Medicinal Chemistry: 3-Substituted Sulfonylpiperidine Pharmacophore Elaboration via Palladium-Catalyzed Cross-Coupling

The target compound is the optimal procurement choice for medicinal chemistry programs elaborating the 3-substituted sulfonylpiperidine pharmacophore class, as claimed in US Patent 8,188,280 B2 for long-chain fatty acyl elongase (LCE) inhibition [1]. The 2-bromopyridine moiety serves as a versatile synthetic handle for Suzuki–Miyaura cross-coupling, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups at the pyridine 2-position with predictable chemoselectivity [2]. Unlike the 4-yl regioisomer (CAS 1316221-45-0), the 3-position piperidine attachment geometry in this compound aligns with the pharmacophore requirements for LCE target engagement [1]. The methylene linker provides conformational flexibility for exploring vector diversity without modifying the core scaffold [3].

Synthetic Chemistry: Orthogonal, Chemoselective Sequential Functionalization of the Pyridine Scaffold

For synthetic chemists requiring a bifunctional pyridine building block with predictable, staged reactivity, this compound offers a 2-bromopyridine handle that undergoes oxidative addition to Pd(0) with complete chemoselectivity in the presence of alternative leaving groups, as demonstrated in the 63%-yield selective Suzuki coupling of 2-bromo-6-chloropyridine substrates [2]. This enables a 'couple-then-elaborate' strategy: first, cross-coupling at the bromine position to install an aryl/heteroaryl substituent; second, further derivatization of the methylsulfonylpiperidine moiety or other positions on the elaborated scaffold. The established reactivity hierarchy (–Br > –OSO₂F > –Cl) provides a framework for designing multi-step synthetic sequences with predictable chemoselectivity [4].

Fragment-Based Drug Discovery: A Neutral, Moderately Polar Fragment with Balanced Physicochemical Properties

With a molecular weight of 333.25 g/mol, logP of 2.64, and tPSA of 72 Ų, the target compound occupies physicochemical space consistent with lead-like or fragment-like properties suitable for further optimization [3]. The N-methylsulfonyl group eliminates the basicity of the piperidine nitrogen (pKa ~10 for the des-methylsulfonyl analog), providing a neutral species at physiological pH that avoids confounding issues of protonation-state-dependent solubility, permeability, and target binding [3]. The calculated polar desolvation penalty of –8.96 kcal/mol indicates a balance between sufficient polarity for aqueous solubility and adequate lipophilicity for membrane permeability, making this compound a suitable starting point for fragment-growing campaigns targeting enzymes with sulfonamide-binding pockets.

Pharmaceutical Process Chemistry: Reliable Supply with ISO-Certified Quality for Lead Optimization Scale-Up

For process chemistry groups transitioning from discovery to preclinical development, the compound is commercially available at ≥95% purity (AKSci) and NLT 98% purity (MolCore) from suppliers operating under ISO certification, with documented long-term storage conditions (cool, dry place) and full quality assurance batch control . The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics for international multi-site collaborations . This supply chain reliability, combined with the synthetic versatility conferred by the 2-bromopyridine handle, supports its use as a key intermediate in the scale-up synthesis of more advanced lead compounds where regioisomeric purity and batch-to-batch consistency are critical for reproducible biological data.

Quote Request

Request a Quote for 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.